Ethyl 2-chloroacetimidate hydrochloride
Overview
Description
Ethyl 2-chloroacetimidate hydrochloride is a chemical compound with the molecular formula C4H9Cl2NO. It is commonly used in organic synthesis as a reagent for the introduction of the ethoxycarbonyl group. The compound is known for its reactivity and versatility in various chemical reactions.
Preparation Methods
Ethyl 2-chloroacetimidate hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of ethyl chloroacetate with ammonium chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like methylene chloride at low temperatures (0°C) to control the reaction rate and yield . The reaction mixture is then allowed to warm to room temperature and stirred overnight to complete the reaction.
Chemical Reactions Analysis
Ethyl 2-chloroacetimidate hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of new carbon-nitrogen bonds.
Hydrolysis: In the presence of water or aqueous acids, this compound can hydrolyze to form ethyl 2-chloroacetate and ammonium chloride.
Common reagents used in these reactions include bases like sodium hydroxide and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 2-chloroacetimidate hydrochloride has several applications in scientific research:
Organic Synthesis:
Pharmaceutical Research: The compound is used in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of functionalized materials and polymers.
Biological Studies: This compound is used in the modification of biomolecules for studying their structure and function
Mechanism of Action
The mechanism of action of ethyl 2-chloroacetimidate hydrochloride involves the formation of a reactive intermediate that can undergo nucleophilic attack. The chlorine atom in the compound is highly electrophilic, making it susceptible to nucleophilic substitution reactions. The resulting intermediate can then react with various nucleophiles to form new carbon-nitrogen bonds .
Comparison with Similar Compounds
Ethyl 2-chloroacetimidate hydrochloride can be compared with similar compounds such as:
Ethyl chloroacetate: Both compounds contain a chloroacetate group, but this compound has an additional imidate functionality.
Mthis compound: This compound is similar in structure but has a methyl group instead of an ethyl group.
Ethyl 2-bromoacetimidate hydrochloride: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and chemical properties.
This compound is unique due to its specific reactivity and versatility in various chemical reactions, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
ethyl 2-chloroethanimidate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO.ClH/c1-2-7-4(6)3-5;/h6H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWMHFKCAUBYJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36743-66-5 | |
Record name | 36743-66-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39460 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 2-chloroacetimidate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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